Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate
Overview
Description
“Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate” is a chemical compound with the CAS Number: 92148-47-5 . Its molecular weight is 235.35 . The IUPAC name for this compound is tert-butyl 1-(hydroxymethyl)-3-(methylsulfanyl)propylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate” is 235.35 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Organic Synthesis Building Blocks : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate, have been shown to be versatile building blocks in organic synthesis. They are prepared from aldehydes and tert-butyl N-hydroxycarbamate and behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their potential in constructing complex organic molecules (Guinchard, Vallée, & Denis, 2005).
Crystal Structure Analysis : Research on carbamate derivatives, including tert-butyl carbamate compounds, involves structural characterization using single crystal X-ray diffraction. The study of crystal structures, including those of tert-butyl carbamates, is crucial for understanding molecular interactions and designing new materials and drugs (Das et al., 2016).
Chemoselective Transformations : The synthesis of N-tert-butyldimethylsilyloxycarbonyl groups (silyl carbamate) from tert-butyl carbamates is a notable example of chemoselective transformation. This transformation is valuable for producing N-ester type compounds, demonstrating the utility of tert-butyl carbamates in organic synthesis and chemical transformations (Sakaitani & Ohfune, 1990).
Asymmetric Synthesis : Tert-butyl carbamates are used in the asymmetric synthesis of protected 1,2-amino alcohols. They serve as precursors for the addition of various organometallic reagents, highlighting their role in synthesizing chiral compounds, which are crucial in pharmaceutical research (Tang, Volkman, & Ellman, 2001).
Metal Complex Synthesis : Research has also explored the synthesis of metal complexes using tert-butyl carbamate derivatives. These studies contribute to the understanding of metal-ligand interactions and are important for developing new catalysts and materials (Sylvestre et al., 2005).
properties
IUPAC Name |
tert-butyl N-(1-hydroxy-4-methylsulfanylbutan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIBDQMAIDPJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463414 | |
Record name | tert-Butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
CAS RN |
92148-47-5 | |
Record name | tert-Butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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